

The Azepane Scaffold: A Comprehensive Technical Guide for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (S)-*tert*-Butyl azepan-3-ylcarbamate

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Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has steadily emerged from the shadow of its smaller five- and six-membered counterparts to become a scaffold of significant interest in contemporary drug discovery.^{[1][2]} Its unique combination of three-dimensional complexity, conformational flexibility, and synthetic accessibility has positioned it as a "privileged structure" for interacting with a diverse array of biological targets.^[3] This guide provides an in-depth exploration of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental conformational behavior, survey key synthetic strategies, analyze its role in modulating pharmacological activity through illustrative case studies, and provide actionable experimental protocols.

The Azepane Scaffold: Beyond Flatland

In the quest for novel chemical matter with improved pharmacological profiles, medicinal chemistry has progressively moved away from flat, aromatic structures towards scaffolds with greater three-dimensionality (3D).^[1] The azepane ring, with its sp^3 -rich framework, offers an exceptional tool to explore this expanded chemical space.

Physicochemical Properties and Conformational Landscape

Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and chair conformations.^[4] High-level electronic structure calculations have confirmed the twist-chair as the most stable conformation for the parent azepane.^[4] This conformational diversity is not a liability but a distinct advantage; it allows the scaffold to present appended functional groups in a wider range of spatial vectors, potentially leading to optimal interactions with complex biological targets.^[5]

The introduction of substituents can significantly bias this equilibrium. For instance, selective monofluorination has been shown to regulate the ring's conformation, locking it into a single major form, a strategy that can be crucial for effective drug design.^{[5][6]} This ability to control the scaffold's shape is paramount for optimizing potency and selectivity.

Azepane as a Bioisostere

A key application of the azepane scaffold is its use as a bioisosteric replacement for the ubiquitous piperidine ring. While piperidine is found in over 30 approved drugs, its rigid structure can sometimes limit optimization.^[7] Replacing it with an azepane can:

- Alter Conformation: Introduce new binding vectors for substituents.
- Modify Physicochemical Properties: Impact solubility, lipophilicity, and metabolic stability.
- Explore Novel IP Space: Create new chemical entities with distinct patentability.^[1]

This strategy of "scaffold hopping" from a six- to a seven-membered ring can be a powerful tool to overcome challenges in lead optimization.

Synthetic Strategies for Accessing the Azepane Core

The construction of the seven-membered azepane ring has been a longstanding challenge for synthetic chemists, often hindered by slow cyclization kinetics.^[8] However, a number of robust strategies have been developed to provide access to diversely functionalized azepanes.

Key Synthetic Approaches

The primary methods for synthesizing the azepane scaffold can be broadly categorized into ring-closing and ring-expansion reactions.[2]

- Ring-Closing Metathesis (RCM): A powerful method for forming unsaturated seven-membered rings from acyclic diene precursors using ruthenium-based catalysts. The resulting azepine can be readily reduced to the saturated azepane.[9]
- Ring Expansion: This approach utilizes smaller, more readily available rings. Examples include the expansion of trifluoromethyl pyrrolidines or the dearomatic ring expansion of nitroarenes mediated by blue light.[2]
- Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes is a classical and effective method for forming the azepane ring.
- Tandem Reactions: Modern methods, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, allow for the rapid construction of complex, substituted azepanes.[8]

The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

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Caption: Key synthetic pathways to the azepane scaffold.

Representative Experimental Protocol: Synthesis via RCM

The following protocol is adapted from established methodologies for the synthesis of a tetrahydro-1H-azepine intermediate, which can be subsequently reduced to the azepane.[9]

Objective: To synthesize a substituted 2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis.

Step 1: Synthesis of the Diene Precursor

- To a solution of a suitable N-protected amino-alkene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add an alkenyl Grignard reagent (e.g., vinylmagnesium bromide, 1.2 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction carefully with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting N-protected diene by flash column chromatography.

Step 2: Ring-Closing Metathesis

- Dissolve the purified diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).
- Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) to the solution.
- Heat the reaction mixture to 80 °C under an inert atmosphere (N₂) and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the tetrahydroazepine.

Step 3: Reduction to Azepane (Not detailed in source, standard procedure)

- The resulting unsaturated azepine can be reduced to the corresponding saturated azepane using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).

The Azepane Scaffold in Approved and Investigational Drugs

The utility of the azepane motif is validated by its presence in numerous FDA-approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[\[1\]](#)[\[10\]](#) This demonstrates

its compatibility with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Drug Name	Therapeutic Area	Mechanism of Action (Primary)
Tolazamide	Antidiabetic	Sulfonylurea, stimulates insulin release[5]
Benazepril	Antihypertensive	ACE Inhibitor[1]
Azelastine	Antihistamine	H1 Receptor Antagonist[5]
Galantamine	Alzheimer's Disease	Acetylcholinesterase Inhibitor[1]
Mecillinam	Antibiotic	Penicillin-Binding Protein 2 Inhibitor[11]
Cetiedil	Vasodilator	Vasodilator and anti-sickling agent[11]
Nabazenil	Cannabinoid Receptor	Cannabinoid receptor modulator[11]

This table is a representative, not exhaustive, list.

Structure-Activity Relationship (SAR) Case Studies

Understanding how structural modifications to a scaffold influence biological activity is the cornerstone of medicinal chemistry.[12][13] The flexible nature of the azepane ring provides fertile ground for SAR exploration.

Case Study: Azepane Derivatives as PTPN2/PTPN1 Inhibitors

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways, and their inhibition is a promising strategy for cancer immunotherapy.[3] [14] Recent studies have focused on developing azepane-containing inhibitors for these targets.

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Caption: Simplified pathway of PTPN2/PTPN1 inhibition.

In a series of azepane-containing derivatives, SAR studies revealed key insights:

- Core Requirement: The azepane ring was found to be a critical component, likely positioning other functional groups optimally within the active site of the phosphatases.
- Aromatic Substitutions: Modifications to an appended aryl ring system directly modulated potency. Electron-withdrawing groups at specific positions often led to increased inhibitory activity against both PTPN1 and PTPN2.
- Linker Optimization: The nature and length of the linker connecting the azepane to other parts of the molecule were crucial for achieving high affinity.

These studies underscore how the azepane scaffold can be systematically decorated to fine-tune biological activity, leading to the identification of potent and selective inhibitors.[14][15]

Future Perspectives

The azepane scaffold is no longer a niche player in medicinal chemistry. Its proven success in approved drugs and its increasing use in exploring complex biological systems cement its role as a valuable tool.[10] Future research will likely focus on:

- Asymmetric Synthesis: Developing more efficient enantioselective routes to chiral, substituted azepanes.
- Novel Bioisosteric Replacements: Exploring more complex fused and spirocyclic azepane systems as replacements for other common motifs.[1]
- Integration with New Modalities: Incorporating the azepane scaffold into newer therapeutic modalities like PROTACs and covalent inhibitors.

The versatility and inherent 3D nature of the azepane ring ensure that it will continue to be a source of inspiration for the design of new therapeutic agents against a host of challenging

diseases.[\[10\]](#)[\[16\]](#)

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